tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724794
InChI: InChI=1S/C14H17BrF3NO2/c1-9-5-10(15)7-11(6-9)19(8-14(16,17)18)12(20)21-13(2,3)4/h5-7H,8H2,1-4H3
SMILES: CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C
Molecular Formula: C14H17BrF3NO2
Molecular Weight: 368.19 g/mol

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate

CAS No.:

Cat. No.: VC13724794

Molecular Formula: C14H17BrF3NO2

Molecular Weight: 368.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate -

Specification

Molecular Formula C14H17BrF3NO2
Molecular Weight 368.19 g/mol
IUPAC Name tert-butyl N-(3-bromo-5-methylphenyl)-N-(2,2,2-trifluoroethyl)carbamate
Standard InChI InChI=1S/C14H17BrF3NO2/c1-9-5-10(15)7-11(6-9)19(8-14(16,17)18)12(20)21-13(2,3)4/h5-7H,8H2,1-4H3
Standard InChI Key OZTOUEGVKNOFNN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C

Introduction

Molecular Structure and Chemical Identity

Structural Features

The compound’s structure integrates three key functional groups:

  • A 3-bromo-5-methylphenyl group, providing aromaticity and reactivity for cross-coupling reactions.

  • A 2,2,2-trifluoroethyl group, introducing electron-withdrawing properties and metabolic stability.

  • A tert-butyl carbamate moiety, offering steric protection for sensitive functional groups during synthetic processes.

The SMILES notation (CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C) and InChIKey (OZTOUEGVKNOFNN-UHFFFAOYSA-N) encode its connectivity, with the bromine atom at the meta position relative to the methyl group on the phenyl ring.

Table 1: Key Identifiers of tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate

PropertyValue
Molecular FormulaC₁₄H₁₇BrF₃NO₂
Molecular Weight368.19 g/mol
IUPAC Nametert-butyl N-(3-bromo-5-methylphenyl)-N-(2,2,2-trifluoroethyl)carbamate
CAS NumberNot publicly disclosed
PubChem CID154925958
SMILESCC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C

Synthesis and Optimization Strategies

Challenges in Synthesis

  • Regioselectivity: Ensuring bromine and methyl groups occupy the correct positions on the phenyl ring requires careful temperature control.

  • Fluorine Reactivity: The trifluoroethyl group’s electronegativity may necessitate inert atmospheres to prevent decomposition .

  • Yield Optimization: Scaling reactions while maintaining purity remains a hurdle, with yields often below 50% for similar compounds .

Physicochemical Properties

Table 2: Comparative Physical Properties of Analogous Carbamates

CompoundMolecular Weight (g/mol)Boiling Point (°C)Solubility Profile
tert-Butyl (4-bromophenyl)(methyl)carbamate286.16330.6Soluble in THF, DCM
Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate318.18Not reportedSoluble in acetone, ethanol

Chemical Reactivity and Functionalization

Bromine-Directed Reactions

The bromine atom serves as a handle for cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to form biaryl structures, useful in drug discovery.

  • Nucleophilic Aromatic Substitution: Replacement with amines or alkoxides under catalytic conditions .

Carbamate Hydrolysis

Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the carbamate group hydrolyzes to yield a secondary amine and carbon dioxide, enabling deprotection strategies in multi-step syntheses .

Applications in Research and Industry

Medicinal Chemistry

The trifluoroethyl group enhances metabolic stability and blood-brain barrier penetration, making the compound a candidate for:

  • Kinase Inhibitors: Targeting enzymes in cancer pathways.

  • Antimicrobial Agents: Modifying bacterial cell wall synthesis.

Material Science

  • Polymer Additives: Carbamates improve thermal stability in polyurethanes .

  • Liquid Crystals: Fluorinated groups enhance dielectric anisotropy in display technologies .

Challenges and Future Directions

Synthetic Hurdles

  • Cost-Efficiency: High-purity starting materials (e.g., 3-bromo-5-methylaniline) are expensive.

  • Green Chemistry: Developing solvent-free or catalytic methods to reduce waste .

Emerging Opportunities

  • Prodrug Design: Leveraging carbamate stability for targeted drug delivery.

  • Computational Modeling: Predicting reactivity using DFT calculations to streamline synthesis .

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